4'-Heptyl-3-methyl[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
4’-Heptyl-3-methyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the biphenyl carboxylic acid family This compound is characterized by a biphenyl core with a heptyl group at the 4’ position and a methyl group at the 3 position, along with a carboxylic acid functional group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Heptyl-3-methyl[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Heptyl Group: The heptyl group can be introduced via Friedel-Crafts alkylation using heptyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4’-Heptyl-3-methyl[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Formation of biphenyl ketones or dicarboxylic acids.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
4’-Heptyl-3-methyl[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4’-Heptyl-3-methyl[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl core provides a rigid structure that can interact with hydrophobic regions of proteins, potentially modulating their function.
Comparison with Similar Compounds
4’-Heptyl[1,1’-biphenyl]-4-carboxylic acid: Lacks the methyl group at the 3 position.
3-Methyl[1,1’-biphenyl]-4-carboxylic acid: Lacks the heptyl group at the 4’ position.
4’-Heptyl-3-methyl[1,1’-biphenyl]: Lacks the carboxylic acid group.
Uniqueness: 4’-Heptyl-3-methyl[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both the heptyl and methyl groups along with the carboxylic acid functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
920269-91-6 |
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Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(4-heptylphenyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C21H26O2/c1-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-14-20(21(22)23)16(2)15-19/h9-15H,3-8H2,1-2H3,(H,22,23) |
InChI Key |
HUYKTDCAJWMOLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
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